
1-Acetamido-4-cyano-3-methylisoquinoline
Übersicht
Beschreibung
A selective inhibitor of cyclic AMP-dependent protein kinase (PKA).
Wirkmechanismus
Target of Action
The primary target of 1-Acetamido-4-cyano-3-methylisoquinoline is Protein Kinase A (PKA) . PKA is a cyclic AMP-dependent protein kinase, which plays a crucial role in multiple cellular processes such as cell division and signal transduction .
Mode of Action
This compound acts as a selective inhibitor of PKA . It inhibits PKA in a competitive manner with respect to ATP . This means that the compound competes with ATP for the active site on the PKA enzyme, thereby reducing the enzyme’s activity .
Result of Action
The result of this compound’s action is the inhibition of PKA activity. This can lead to changes in the cellular processes that PKA is involved in, such as cell division and signal transduction . The specific molecular and cellular effects would depend on the particular cell type and the pathways that are active in those cells.
Biochemische Analyse
Biochemical Properties
1-Acetamido-4-cyano-3-methylisoquinoline is known to interact with PKA, a key enzyme involved in various biochemical reactions
Cellular Effects
Given its role as a PKA inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKA. As a selective inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing its target reactions .
Metabolic Pathways
Given its role as a PKA inhibitor, it may interact with enzymes or cofactors involved in cAMP-dependent signaling pathways .
Biologische Aktivität
1-Acetamido-4-cyano-3-methylisoquinoline (ACMI) is a compound of significant interest due to its unique chemical structure and notable biological activities. This article provides a comprehensive overview of the biological activity of ACMI, focusing on its role as a selective inhibitor of protein kinase A (PKA) and its potential therapeutic applications, particularly in cancer and malaria treatment.
Chemical Structure and Properties
ACMI is characterized by the presence of an acetamido group and a cyano group attached to a methylisoquinoline framework. Its molecular formula is C_13H_12N_2O, with a molecular weight of approximately 225.25 g/mol. The structural features contribute to its biological activity, particularly in modulating enzyme functions.
Selective Inhibition of Protein Kinase A (PKA)
ACMI acts primarily as a selective inhibitor of PKA, an enzyme crucial for various cellular processes including metabolism, gene expression, and cell proliferation. By inhibiting PKA, ACMI can alter signaling pathways within cells, potentially leading to therapeutic effects in conditions where PKA is implicated, such as cancer and cardiovascular diseases . The compound interacts specifically with the regulatory subunit of PKA, thereby preventing its activation by cyclic AMP (cAMP), which is essential for PKA function.
Anticancer Properties
Research indicates that ACMI may exhibit anticancer properties through its modulation of PKA activity. By inhibiting PKA, ACMI could disrupt cancer cell proliferation and survival pathways. Studies have shown that compounds targeting PKA can induce apoptosis in cancer cells, suggesting that ACMI may have similar effects.
Antimalarial Activity
ACMI has also been reported to possess antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit the growth of this parasite suggests potential for development as an antimalarial agent. The mechanism may involve interference with metabolic pathways essential for the parasite's survival .
In Vitro Studies
In vitro studies have demonstrated that ACMI effectively inhibits PKA activity in cell cultures. The concentration required for significant inhibition varies depending on the specific cellular context but generally falls within the micromolar range. These studies highlight the compound's potential utility in biochemical research and drug development.
In Vivo Efficacy
Preliminary animal studies indicate that ACMI can reduce parasitemia in models infected with P. falciparum. For instance, administration of ACMI in mouse models has shown promising results in decreasing malaria symptoms and improving survival rates .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of ACMI compared to other isoquinoline derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Acetamido and cyano groups on isoquinoline | Selective PKA inhibitor; antimalarial |
4-Cyano-3-methylisoquinoline | Cyano group only | Antimalarial activity |
2-Amino-4-cyanoisoquinoline | Amino and cyano groups | Potential anti-cancer properties |
N-(1-(Butylamino)-4-cyanoisoquinolin) | Butylamino substitution | Antimalarial activity |
The presence of both acetamido and cyano moieties in ACMI enhances its biological profile compared to other compounds within the isoquinoline family, allowing for broader interactions within biological systems.
Case Studies and Research Findings
Recent literature has focused on optimizing ACMI's pharmacokinetic properties to enhance its efficacy as both an anticancer and antimalarial agent. For example, modifications to the molecular structure have been explored to improve solubility and metabolic stability while maintaining biological activity .
In one study, ACMI was tested alongside other novel isoquinoline derivatives in high-throughput screens aimed at identifying effective antimalarial compounds. Results indicated that ACMI exhibited moderate but significant inhibitory effects against P. falciparum, warranting further investigation into its therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinase A (PKA)
1-Acetamido-4-cyano-3-methylisoquinoline is primarily recognized for its selective inhibition of PKA, an enzyme crucial in various cellular processes such as metabolism, gene expression, and cell proliferation. PKA is involved in signaling pathways that regulate cell division and differentiation, making it a target for therapeutic interventions in diseases like cancer and cardiovascular disorders.
Experimental Procedures:
- The compound is typically introduced into biological systems (e.g., cell cultures) to assess its inhibitory effects on PKA activity.
- Concentrations vary based on experimental setups, with studies showing effective inhibition at low micromolar levels.
Outcomes:
- Inhibition of PKA leads to altered cellular signaling pathways, which can affect processes like apoptosis and metabolic regulation. This makes this compound a candidate for further research in therapeutic applications .
Targeting Plasmodium falciparum
Recent studies have identified this compound as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound has been linked to targeting the sodium efflux pump PfATP4, which is critical for maintaining ionic balance within the parasite .
Case Study:
- A series of experiments demonstrated that derivatives of 4-cyano-3-methylisoquinoline, including this compound, exhibited significant inhibition of P. falciparum growth with effective concentrations around 1 µM in vitro .
- The mechanism involves disrupting Na+ homeostasis within the parasite, leading to swelling and eventual lysis of infected erythrocytes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Acetamido and cyano groups on isoquinoline | Selective PKA inhibitor |
4-Cyano-3-methylisoquinoline | Cyano group only | Antimalarial activity |
2-Amino-4-cyanoisoquinoline | Amino and cyano groups | Potential anti-cancer properties |
N-(1-(Butylamino)-4-cyanoisoquinolin) | Butylamino substitution | Antimalarial activity |
The presence of both acetamido and cyano moieties in this compound enhances its biological profile compared to other isoquinoline derivatives. This dual functionality allows for broader interactions within biological systems, potentially leading to more effective therapeutic applications.
Eigenschaften
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179985-52-5 | |
Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.